5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione
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Overview
Description
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethylaminoethyl group, and a thiolan-3-yl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by reacting a suitable diamine with a diester or diacid under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the imidazolidine-2,4-dione core with a diethylaminoethyl halide in the presence of a base.
Incorporation of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors or enzymes, while the thiolan-3-yl group may participate in redox reactions. The imidazolidine-2,4-dione core can act as a scaffold, providing structural stability and facilitating interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-3-[2-(dimethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione: Similar structure but with different substituents on the imidazolidine core.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl group provides hydrophobic interactions, while the diethylaminoethyl group offers potential for ionic interactions. The thiolan-3-yl group adds redox activity, making this compound versatile for various applications.
Properties
CAS No. |
74038-64-5 |
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Molecular Formula |
C19H33N3O2S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
5-cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H33N3O2S/c1-3-21(4-2)11-12-22-17(23)19(20-18(22)24,16-10-13-25-14-16)15-8-6-5-7-9-15/h15-16H,3-14H2,1-2H3,(H,20,24) |
InChI Key |
NZNXEZOJTKSQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C(NC1=O)(C2CCCCC2)C3CCSC3 |
Origin of Product |
United States |
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